Product packaging for Chloromethyl benzoate(Cat. No.:CAS No. 5335-05-7)

Chloromethyl benzoate

Cat. No.: B1360013
CAS No.: 5335-05-7
M. Wt: 170.59 g/mol
InChI Key: BOXZXICVMMSYPE-UHFFFAOYSA-N
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Description

Historical Context and Discovery in Organic Chemistry

While specific details of its initial discovery are not extensively documented in readily available literature, the development of chloromethyl benzoate (B1203000) is intrinsically linked to the broader advancements in esterification and chlorination reactions in organic chemistry. The synthesis of similar compounds, such as methyl p-chloromethyl benzoate, involves classical esterification followed by side-chain chlorination, techniques that have been refined over many years. google.com The fundamental reactions underpinning its formation, such as the reaction of benzoic acid derivatives with sources of formaldehyde (B43269) and hydrogen chloride, have been known for over a century. The importance of such reagents grew with the increasing demand for complex synthetic intermediates in the burgeoning chemical and pharmaceutical industries of the 20th century.

Significance as a Reagent and Intermediate in Advanced Synthesis

The primary significance of chloromethyl benzoate lies in its role as a versatile reagent and intermediate in advanced organic synthesis. chemimpex.com Its utility stems from the reactivity of the chloromethyl group, which is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of the benzoyloxymethyl group into a wide range of molecules.

One of the most prominent applications of this compound is as a protecting group for carboxylic acids. In multi-step syntheses, it is often necessary to temporarily block the reactivity of a carboxylic acid group while other transformations are carried out on the molecule. This compound reacts with carboxylic acids to form acyloxymethyl esters, effectively "caging" the carboxylic acid. This protecting group can be later removed under specific conditions to regenerate the original carboxylic acid. google.comspecificpolymers.com

Furthermore, this compound serves as a key intermediate in the synthesis of a variety of fine chemicals. chemimpex.com It is a precursor in the production of certain pharmaceuticals and agrochemicals. For instance, derivatives of this compound are used in the synthesis of analgesic compounds and other biologically active molecules. nih.govresearchgate.net Its ability to readily react with different nucleophiles allows chemists to build complex molecular architectures. A 2025 study highlighted the use of this compound in the rapid and efficient synthesis of acylals under microwave irradiation, demonstrating its continued relevance in developing greener and more efficient synthetic methodologies. rsc.org

The position of the chloromethyl group on the benzoate ring can also be varied to create isomers like methyl 3-(chloromethyl)benzoate (B8533320) and methyl 4-(chloromethyl)benzoate, which serve as critical intermediates in their own right, particularly in the pharmaceutical and agrochemical industries. tcichemicals.comsigmaaldrich.com For example, methyl 3-(chloromethyl)benzoate is a precursor for vasodilators.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 5335-05-7
Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 112-118 °C at 8 mmHg
Purity ≥ 97% (GC)

Data sourced from Chem-Impex. chemimpex.com

Current Research Landscape and Future Directions

Current research involving this compound and its derivatives continues to expand its applications. Scientists are exploring its use in the synthesis of novel polymers and materials, where the introduction of the benzoyloxymethyl group can enhance properties like thermal stability and chemical resistance. chemimpex.com In the field of medicinal chemistry, derivatives such as 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid are being investigated as potential new analgesic drugs. nih.gov

The development of more efficient and environmentally friendly synthetic methods utilizing this compound is another active area of research. rsc.org This includes the use of novel catalysts and reaction conditions to improve yields and reduce waste. For example, recent advancements have focused on direct chlorination methods that reduce reaction times.

Future directions for this compound research are likely to focus on:

Drug Discovery: Serving as a building block for the creation of new therapeutic agents. chemshuttle.com

Polymer Chemistry: Its use in creating specialty polymers with tailored properties. chemimpex.com

Biochemical Probes: Development of new tools for studying biological processes. chemimpex.com

Green Chemistry: The design of more sustainable synthetic routes employing this compound. rsc.org

The versatility and reactivity of this compound ensure its continued importance in the landscape of modern chemical science, from fundamental organic synthesis to the development of advanced materials and pharmaceuticals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO2 B1360013 Chloromethyl benzoate CAS No. 5335-05-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloromethyl benzoate
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InChI

InChI=1S/C8H7ClO2/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXZXICVMMSYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30967975
Record name Chloromethyl benzoate
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Molecular Weight

170.59 g/mol
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CAS No.

5335-05-7
Record name Methanol, 1-chloro-, 1-benzoate
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Record name Chloromethyl benzoate
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Synthetic Methodologies for Chloromethyl Benzoate and Its Derivatives

Esterification Reactions

Esterification is a fundamental process in the synthesis of chloromethyl benzoate (B1203000) and its derivatives. This section explores several distinct esterification strategies, from the use of specialized reagents to the application of catalysis for precursor synthesis.

Esterification of Benzoic Acid with Chloromethyl Chlorosulfate (B8482658)

Chloromethyl benzoate can be synthesized through the esterification of benzoic acid using chloromethyl chlorosulfate. This method is notable because it avoids the generation of the highly carcinogenic by-product, bis(chloromethyl) ether. The reaction can be effectively conducted using phase-transfer catalysis, which facilitates the interaction between the reactants. google.com

Esterification of 4-(chloromethyl)benzoic acid with tert-butanol (B103910) under Acid Catalysis

The direct acid-catalyzed esterification of carboxylic acids with tertiary alcohols like tert-butanol, known as the Fischer esterification, is often inefficient due to steric hindrance. athabascau.ca Consequently, alternative methods are typically employed to synthesize tert-butyl 4-(chloromethyl)benzoate. One effective, though not acid-catalyzed, method involves a two-step process. First, 4-(chloromethyl)benzoic acid is treated with thionyl chloride. The resulting acyl chloride is then reacted with potassium tert-butoxide to form the final tert-butyl ester product. google.com This process is advantageous due to its mild and controllable reaction conditions. google.com

Table 1: Two-Step Synthesis of tert-Butyl 4-(chloromethyl)benzoate

Step Reactants Reagents Key Conditions Product
1 4-(chloromethyl)benzoic acid Thionyl chloride, Organic solvent (e.g., methylene (B1212753) chloride) Cooled to -10 to 10°C 4-(chloromethyl)benzoyl chloride

Data compiled from a disclosed preparation method. google.com

Esterification of p-methylbenzoic acid with Methanol (B129727) to form Methyl p-Toluate (B1214165) Precursors

Methyl p-toluate, also known as methyl p-methyl benzoate, is a critical precursor for this compound. It is synthesized via the esterification of p-methylbenzoic acid (p-toluic acid) with methanol. organic-chemistry.org This reaction can be performed under various conditions. One industrial method involves reacting the acid with methanol at high temperatures (220-280°C) and pressures (20-25 bar). athabascau.ca Alternatively, the reaction can be catalyzed by strong acids like sulfuric acid or p-toluenesulfonic acid under reflux. ijstr.org Solid acid catalysts, such as titanium-zirconium solid acids, have also been used, allowing the reaction to proceed at 120°C under reflux, offering a potentially more reusable and environmentally friendly catalytic option.

Table 2: Comparative Conditions for Methyl p-Toluate Synthesis

Catalyst Temperature Pressure State
None (High T/P) 220-280°C 20-25 bar Liquid/Vapor Phase
Sulfuric Acid Reflux Atmospheric Liquid Phase

Data synthesized from multiple sources. athabascau.caijstr.org

Phase-Transfer Catalysis in Esterification for this compound Synthesis

Phase-transfer catalysis (PTC) is an effective technique for synthesizing this compound from benzoic acid. google.com PTC facilitates the reaction between reactants located in different phases (e.g., a solid salt and a liquid organic substrate). In this context, a phase-transfer catalyst transports the benzoate anion from the solid or aqueous phase to the organic phase, where it can react with a chloromethylating agent. This methodology is particularly useful for nucleophilic substitution reactions and can lead to high yields for products like benzyl (B1604629) esters. The use of PTC can simplify the process, enhance reaction rates, and avoid the need for harsh conditions or anhydrous solvents. google.com

Chloromethylation Reactions

Chloromethylation introduces the chloromethyl group onto a molecule. For the synthesis of this compound derivatives, a key step is the chlorination of the methyl group on a precursor molecule.

Side-Chain Chlorination of Methyl p-Methyl Benzoate using Chlorine Gas under UV Light or Chemical Catalyst Initiation

The conversion of methyl p-methyl benzoate to methyl p-(chloromethyl)benzoate is achieved through a free-radical side-chain chlorination reaction. organic-chemistry.org This process involves bubbling chlorine gas through the liquid methyl p-methyl benzoate. The reaction requires initiation, which can be provided by ultraviolet (UV) light or a chemical free-radical initiator such as Diisopropyl azodicarboxylate or benzoyl peroxide. organic-chemistry.org The reaction temperature is typically maintained between 70°C and 140°C. organic-chemistry.org Controlling the chlorination conversion rate is crucial to maximize the yield of the desired mono-chlorinated product and minimize the formation of di-chlorinated byproducts. organic-chemistry.org Studies have shown that UV light is generally more efficient at initiating the reaction compared to chemical initiators like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). After the reaction, the crude product is purified by rectification to remove unreacted starting material and obtain the final product with a purity of over 98%. organic-chemistry.org

Table 3: Reaction Parameters for Side-Chain Chlorination

Parameter Value/Condition
Reactant Methyl p-methyl benzoate
Reagent Chlorine Gas (Cl₂)
Initiation UV Light or Chemical Initiator
Temperature 70°C - 140°C

Data sourced from a disclosed preparation method. organic-chemistry.org

Functionalization of Methyl Benzoate Derivatives with Chloromethyl Groups

A primary method for synthesizing this compound derivatives involves the direct functionalization of methyl benzoate precursors. One significant approach is the side-chain chlorination of methyl p-toluate (a methyl benzoate derivative) to produce methyl p-chloromethyl benzoate. This reaction is a free-radical process, typically initiated by ultraviolet (UV) light or a chemical catalyst.

The process involves bubbling chlorine gas through methyl p-toluate, often under UV irradiation, which facilitates the substitution of a hydrogen atom on the methyl group with a chlorine atom. The reaction's efficiency and yield are highly dependent on controlling the reaction conditions, such as temperature and the extent of chlorination, to prevent the formation of dichlorinated and trichlorinated byproducts. google.comresearchgate.net Optimal conditions for the chlorination of methyl 2-methylbenzoate (B1238997) were studied using various free radical initiators, including benzoyl peroxide (BPO), azobisisobutyronitrile (AIBN), and UV light. researchgate.net Experimental results showed that sparging chlorine gas (1.1 moles) into methyl 2-methylbenzoate at 70°C produced a 65-67% yield of methyl 2-(chloromethyl) benzoate. researchgate.net While the choice of initiator did not affect the distribution of chlorinated products, it did impact the reaction rates, with the order being UV > BPO > AIBN. researchgate.net

A patented method describes the synthesis of para-chloro-methyl benzoate from methyl p-toluate by introducing chlorine gas in the presence of a catalyst. google.com The process emphasizes the importance of controlling the transformation efficiency of chlorination and the reaction temperature, preferably between 100°C and 110°C, to achieve a high yield of the desired product after distillation. google.com

Table 1: Exemplary Reaction Conditions for Functionalization of Methyl Toluate

Reactant Reagent Initiator/Catalyst Temperature Product Yield
Methyl 2-methylbenzoate Chlorine (1.1 moles) UV light, BPO, or AIBN 70°C Methyl 2-(chloromethyl) benzoate 65-67% researchgate.net

Reaction of Benzyl Chloride with Sodium Benzoate

The reaction between benzyl chloride and sodium benzoate is a well-established method for synthesizing benzyl benzoate. chemicalbook.comsciencemadness.org While this does not directly produce this compound, it represents the synthesis of a related benzoate ester. The process is a nucleophilic substitution where the benzoate anion acts as a nucleophile, displacing the chloride from benzyl chloride.

This esterification can be performed under various conditions. One method involves using water as a solvent for the sodium benzoate. chemicalbook.com An alternative, solvent-free approach relies on the catalytic activity of a tertiary amine, such as triethylamine (B128534). In this procedure, a slurry of dry sodium benzoate in benzyl chloride is heated in the presence of the amine catalyst. chemicalbook.com The use of triethylamine significantly lowers the required reaction temperature to 130-140°C and reduces the reaction time to about one hour, achieving yields of 95% or higher. chemicalbook.com Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous sodium benzoate solution and the organic benzyl chloride phase. google.com

Table 2: Conditions for Benzyl Benzoate Synthesis

Reactants Catalyst/Solvent Temperature Time Yield
Benzyl Chloride, Sodium Benzoate Triethylamine (catalyst), no solvent 130-140°C ~1 hour ≥95% chemicalbook.com
Benzyl Chloride, Sodium Benzoate Water (solvent) Not specified Not specified Not specified chemicalbook.com

Chloromethylation using Chloromethyl Ethers or Halogenating Agents (e.g., ClCH₂OCH₃)

Aromatic compounds can be chloromethylated using chloromethyl ethers, such as chloromethyl methyl ether (MOMCl), in the presence of a Lewis acid catalyst. This method is particularly useful for substrates that may not be suitable for the Blanc reaction. Deactivated substrates can yield better results with chloromethyl methyl ether in the presence of 60% sulfuric acid. wikipedia.org This reaction is employed in the production of ion-exchange resins through the chloromethylation of styrene (B11656). wikipedia.org

Another potent chloromethylating agent is chloromethyl chlorosulfate (CMCS). phasetransfercatalysis.comrsc.org This reagent can be used for the synthesis of chloromethyl esters from carboxylic acids. phasetransfercatalysis.com CMCS reacts rapidly with anionic nucleophiles, and its reactivity is greater than that of dichloromethane. rsc.org The synthesis of this compound has been described using chloromethyl chlorosulfate in a phase-transfer catalysis (PTC) esterification of benzoic acid. phasetransfercatalysis.com This approach avoids the generation of the highly carcinogenic by-product bis(chloromethyl) ether. phasetransfercatalysis.com

Chloromethylation via Reaction with Formaldehyde (B43269) and Hydrochloric Acid (Blanc Reaction)

The Blanc reaction is a classic method for introducing a chloromethyl group onto an aromatic ring. wikipedia.orgorganic-chemistry.org The reaction involves treating the aromatic substrate with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). wikipedia.orgorganic-chemistry.org The acidic conditions protonate the formaldehyde, making its carbonyl carbon highly electrophilic. The aromatic ring then attacks this electrophile, leading to the formation of a benzyl alcohol intermediate, which is subsequently converted to the corresponding chloromethyl arene by hydrogen chloride. wikipedia.org

However, the chloromethylation of benzoic acid derivatives, which contain a deactivating electron-withdrawing group, is challenging under typical Blanc conditions. google.com Attempts to use standard methods often result in failure or very low yields. google.com A modified approach has been developed for the meta-position chloromethylation of benzoic acid derivatives like benzoates, benzamides, and cyanobenzene. This method utilizes paraformaldehyde and aluminum chloride as the chloromethylating system, with the reaction proceeding at temperatures between 20-65°C for 5-15 hours. google.com It is important to note that a significant drawback of the Blanc reaction for industrial applications is the potential formation of small quantities of the highly carcinogenic bis(chloromethyl) ether. wikipedia.org

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions provide a pathway to synthesize derivatives of this compound by either acting upon a related precursor or by utilizing the reactivity of the chloromethyl group itself.

Nucleophilic Substitution of Methyl 4-(Bromomethyl)benzoate with tert-Butoxide

This section concerns the reaction of a brominated analog, methyl 4-(bromomethyl)benzoate, with a strong, sterically hindered base, potassium tert-butoxide. Due to its bulkiness, tert-butoxide is a poor nucleophile but a strong base, favoring elimination reactions (E2) over substitution reactions (SN2). masterorganicchemistry.com When reacting with alkyl halides, potassium tert-butoxide typically removes a proton from the carbon adjacent to the halogen-bearing carbon, leading to the formation of an alkene. masterorganicchemistry.com

In the case of methyl 4-(bromomethyl)benzoate, the reaction with sodium tert-butoxide in a solvent like DMSO can lead to different products depending on the substrate. arkat-usa.org While direct substitution of the bromide with the tert-butoxide group is sterically hindered, other reaction pathways can occur. For instance, reactions of similar 3-stannyl esters with sodium tert-butoxide have been shown to yield both elimination and substitution products. arkat-usa.org The bulky nature of the tert-butoxide favors the formation of the less-substituted alkene, known as the Hofmann product. masterorganicchemistry.com

Substitution Reactions involving the Chloromethyl Group

The chloromethyl group on the benzoate ring is susceptible to nucleophilic substitution, allowing for the synthesis of a wide array of derivatives. The chlorine atom can be displaced by various nucleophiles in an SNAr (nucleophilic aromatic substitution) type mechanism, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org The mechanism involves the initial addition of the nucleophile to the aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion. libretexts.orglibretexts.org

Electron-withdrawing groups at the ortho and para positions enhance the rate of substitution by stabilizing the negative charge of the intermediate. libretexts.org Nitrogen nucleophiles, for example, can readily displace the chloride. libretexts.org The reactivity of this compound allows it to serve as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes, by introducing new functional groups through the displacement of the chloro moiety.

Regioselectivity Studies in Radical Nucleophilic Substitution of Methyl Chlorobenzoate Analogues with Trimethylstannyl Anions

The synthesis of derivatives of this compound can be achieved through various reactions, including radical nucleophilic substitution (SRN1). The regioselectivity of these reactions is a critical aspect, determining the final product's structure. Studies on methyl chlorobenzoate analogues reacting with trimethylstannyl anions (Me3Sn-) have provided significant insights into this area.

Reactions involving methyl 2-chlorobenzoate, methyl 3-chlorobenzoate, methyl 4-chlorobenzoate, and methyl 2,5-dichlorobenzoate (B1240473) with Me3Sn- ions have been shown to yield the corresponding substitution products via an SRN1 mechanism. rsc.orgresearchgate.net This mechanism involves a radical-anion chain propagation.

Competition experiments have revealed the relative reactivity of the chlorine atom as a leaving group, which is dependent on its position on the benzene (B151609) ring relative to the ester group. rsc.orgresearchgate.net The observed order of reactivity is para ≥ ortho ≫ meta. rsc.orgresearchgate.net This indicates that the substitution of the chlorine atom is most favorable when it is positioned at the para or ortho positions, and significantly less favorable at the meta position.

Theoretical studies have been employed to understand this observed regioselectivity. The reactivity is explained by the energetic properties of the transition states of the radical anions that are formed as intermediates during the reaction. rsc.orgresearchgate.net These studies provide a foundational understanding of the electronic effects that govern the reaction's outcome. The SRN1 reaction of stannyl (B1234572) anions with haloarenes is a versatile method for creating triorganylstannyl aromatic compounds, which are valuable intermediates for further synthesis, such as in cross-coupling reactions. researchgate.net

Table 1: Relative Reactivity in SRN1 Reaction of Methyl Chlorobenzoate Analogues with Me3Sn-

Methyl Chlorobenzoate Analogue Position of Chlorine Relative Reactivity
methyl 4-chlorobenzoate para High
methyl 2-chlorobenzoate ortho High

Advanced and Novel Synthetic Routes

Modern synthetic chemistry continually seeks more efficient, rapid, and environmentally benign methods for synthesizing chemical compounds. The following sections explore advanced and novel routes that can be applied to the synthesis of this compound and its derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. ajrconline.org This technique utilizes microwave energy to heat the reaction mixture directly and efficiently, leading to a dramatic reduction in reaction times, increased product yields, and often improved product purity. ajrconline.orgresearchgate.net It is considered an important approach toward green chemistry due to its energy efficiency and potential to reduce the use of solvents. ajrconline.orgresearchgate.net

The principles of microwave-assisted synthesis can be applied to esterification reactions, such as the formation of benzoate esters. For instance, the reaction of benzoic acid with n-propanol in the presence of a catalytic amount of sulfuric acid to form propyl benzoate can be completed in just 6 minutes under microwave irradiation. researchgate.netrasayanjournal.co.in Similarly, the hydrolysis of benzamide (B126) to benzoic acid, which typically takes an hour by conventional heating, can be achieved in 7 minutes with a 99% yield using microwaves. researchgate.net

While specific studies on the microwave-assisted synthesis of this compound are not detailed in the provided sources, the successful application of this technology to related reactions, such as the synthesis of 2-chloromethyl benzimidazole (B57391) derivatives, highlights its potential. semanticscholar.org The rapid heating and enhanced reaction rates offered by microwave irradiation make it a promising method for the efficient synthesis of this compound. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Reactions

Reaction Conventional Method Time Microwave-Assisted Time Yield (%)
Toluene (B28343) Oxidation to Benzoic Acid 10-12 hours 5 minutes 40
Benzamide Hydrolysis to Benzoic Acid 1 hour 7 minutes 99

A versatile and highly chemoselective strategy for synthesizing halomethyl-alkanes involves a sequential homologation and deoxygenation of carbonyl compounds. nih.govacs.orgorganic-chemistry.org This method allows for the direct conversion of aldehydes and ketones into the corresponding (n+1)-halomethyl-alkanes with high yields. organic-chemistry.org

The process consists of two main steps:

Homologation: A nucleophilic halo-carbenoid is added to the carbonyl carbon of an aldehyde or ketone. acs.orgorganic-chemistry.org

Deoxygenation: The resulting intermediate is then deoxygenated, typically using a silane-mediated reduction catalyzed by B(C6F5)3. nih.govacs.org

This strategy exhibits excellent chemocontrol, allowing for the transformation to proceed without affecting other sensitive functional groups that might be present in the substrate, such as olefins or other esters. acs.org The methodology is flexible and not limited to a specific type of carbenoid; various carbanion-like species can act as nucleophiles, making the approach broadly applicable. organic-chemistry.orgresearchgate.net

This synthetic tactic is effective for a wide range of substrates, including benzaldehyde (B42025) derivatives with diverse electronic properties and sterically hindered systems. nih.gov The ability to precisely install a halomethyl group makes this a powerful tool for the synthesis of complex molecules containing this functional moiety. acs.orgunivie.ac.at

Table 3: Scope of the Homologation-Deoxygenation Strategy on Various Carbonyls

Substrate Type Key Features Result
Cyclic enone Contains sensitive olefin No over-reduction observed acs.org
α,β-unsaturated ester Contains ester and olefin No over-reduction observed acs.org
Benzaldehyde derivatives Decorated with various functionalities Effective conversion nih.gov

Chemical Reactivity and Mechanistic Investigations of Chloromethyl Benzoate

Reactivity of the Chloromethyl Group

The chloromethyl group behaves as a reactive electrophilic center. The carbon atom is bonded to a highly electronegative chlorine atom, which polarizes the C-Cl bond and makes the carbon susceptible to attack by nucleophiles. This reactivity is characteristic of benzylic halides, which are known for their enhanced reactivity in substitution reactions due to the stabilization of the transition state by the adjacent aromatic ring.

Nucleophilic Substitution Reactions with Various Nucleophiles (e.g., Amines, Alcohols)

The chlorine atom of the chloromethyl group is a good leaving group and can be readily displaced by a variety of nucleophiles in classic Sₙ2 reactions. The reaction involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral, and the displacement of the chloride ion.

The general mechanism for this substitution is as follows: Nu:⁻ + C₆H₅COOCH₂-Cl → C₆H₅COOCH₂-Nu + Cl⁻

With Amines: Primary and secondary amines react with chloromethyl benzoate (B1203000) to form the corresponding N-substituted aminomethyl benzoates. The lone pair of electrons on the nitrogen atom acts as the nucleophile. These reactions typically proceed under mild conditions.

With Alcohols: Alcohols and alkoxides are effective nucleophiles for displacing the chloride. The reaction with an alcohol (solvolysis) or its conjugate base (alkoxide) yields an ether linkage, forming an alkoxymethyl benzoate.

While specific kinetic data for chloromethyl benzoate is not extensively documented in readily available literature, the hydrolysis of analogous compounds like chloromethyl methyl ether proceeds via an Sₙ2 mechanism. viu.ca This suggests a similar bimolecular pathway for this compound, where the rate is dependent on the concentration of both the substrate and the incoming nucleophile.

Nucleophile (Nu:⁻)Product StructureProduct Class
R-NH₂ (Primary Amine)C₆H₅COOCH₂-NH₂-R⁺Secondary Ammonium Salt
R₂NH (Secondary Amine)C₆H₅COOCH₂-NHR₂⁺Tertiary Ammonium Salt
R-O⁻ (Alkoxide)C₆H₅COOCH₂-ORAlkoxymethyl Benzoate (Ether)
R-COO⁻ (Carboxylate)C₆H₅COOCH₂-OOCRAcylal
I⁻ (Iodide)C₆H₅COOCH₂-IIodomethyl Benzoate

Alkylation Reactions

This compound serves as an effective "benzoyloxymethylating" agent. In this capacity, it is used to introduce the benzoyloxymethyl group (C₆H₅COOCH₂-) onto various nucleophilic substrates. This is a specific type of alkylation reaction where the alkylating agent transfers an ester-containing fragment.

This functionality is particularly useful for the protection of functional groups in multi-step syntheses. For instance, carboxylic acids can be converted to their benzoyloxymethyl esters. These resulting acylals are generally more stable than simple alkyl esters under certain conditions but can be cleaved when desired to regenerate the carboxylic acid. Similarly, phenols can be alkylated on the oxygen atom to form the corresponding benzoyloxymethyl ethers.

Reactions of the Ester Moiety

The ester group in this compound is susceptible to nucleophilic acyl substitution, a characteristic reaction of carboxylic acid derivatives. These reactions proceed through a tetrahedral intermediate.

Hydrolysis Studies

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. The reaction is reversible, and its equilibrium position can be influenced by the concentration of water. chemguide.co.uk The products of hydrolysis are benzoic acid and chloromethanol. Chloromethanol is unstable and is expected to decompose.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol by-product. chemguide.co.ukyoutube.com

It is important to note that for this compound, hydrolysis conditions can also promote nucleophilic substitution at the chloromethyl carbon (solvolysis), especially with water or hydroxide as the nucleophile. viu.ca This can lead to a mixture of products, complicating the reaction outcome. Kinetic studies on similar bifunctional esters, such as chloromethyl dichloroacetate, have shown complex temperature dependencies, suggesting intricate reaction pathways. researchgate.net

Transesterification Reactions

Transesterification is a process where the -OR' group of an ester is exchanged with an -OR'' group from another alcohol. This reaction can also be catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. An excess of the new alcohol is typically used to drive the equilibrium towards the desired product.

Base-Catalyzed Transesterification: A catalytic amount of a strong base (e.g., an alkoxide) is used to generate the nucleophile from the new alcohol. This alkoxide then attacks the carbonyl carbon of the ester, leading to the exchange of the alkoxy groups through a tetrahedral intermediate.

Oxidation and Reduction Pathways

The two functional groups of this compound exhibit different behaviors under oxidative and reductive conditions.

Oxidation: The ester group is generally resistant to oxidation. The primary site for oxidation is the chloromethyl group. The benzylic carbon is susceptible to oxidation by strong oxidizing agents. Treatment of alkylbenzenes with powerful agents like potassium permanganate (B83412) (KMnO₄) typically results in oxidation to a benzoic acid. libretexts.org By analogy, the chloromethyl group in this compound would be expected to be oxidized to a carboxylic acid function, which would likely lead to the formation of benzoic acid and other degradation products under harsh conditions. Kinetic studies on the oxidation of similar esters, like ethyl chloroacetate, by KMnO₄ in an acid medium show that the reaction is first order with respect to both the oxidant and the substrate. orientjchem.orgsphinxsai.com

Reduction: The ester functionality can be reduced by powerful hydride-donating agents.

Lithium Aluminum Hydride (LiAlH₄): This is a strong reducing agent capable of reducing esters to primary alcohols. acs.orglibretexts.orgucalgary.ca The reaction proceeds through the formation of an aldehyde intermediate, which is immediately further reduced. ucalgary.ca LiAlH₄ will also reduce the chloromethyl group, typically converting alkyl halides to alkanes. Therefore, the complete reduction of this compound with LiAlH₄ is expected to yield two main products: benzyl (B1604629) alcohol (from the ester part) and toluene (B28343) (from reduction of the entire molecule).

Sodium Borohydride (B1222165) (NaBH₄): This is a milder reducing agent and generally does not reduce esters under standard conditions (e.g., in methanol (B129727) or ethanol (B145695) at room temperature). libretexts.org However, under more forcing conditions, such as in refluxing diglyme, aromatic esters can be reduced by NaBH₄ to the corresponding alcohols.

ReagentFunctional Group TargetedExpected Product(s)
KMnO₄ (hot, alkaline)-CH₂Cl (Benzylic position)Benzoic Acid
LiAlH₄, then H₂O workup-COO- (Ester) and -CH₂Cl (Alkyl Halide)Benzyl alcohol, Toluene
NaBH₄ (standard conditions)No reactionThis compound (unreacted)

Oxidation to Chloromethyl Benzoic Acid Derivatives

The synthesis of chloromethyl benzoic acid derivatives is a significant process for creating intermediates used in fine chemicals, pesticides, and medicines. While the direct oxidation of the ester group in this compound is not a commonly cited pathway, related synthetic strategies focus on the chloromethylation of benzoic acid derivatives or the oxidation and subsequent chlorination of precursors like m-xylene. google.com

The chloromethylation of benzoic acid derivatives, which are typically deactivated aromatic hydrocarbons, presents challenges under normal conditions and often results in low yields. google.com A more common route involves starting with a precursor like m-xylene, performing a single oxidation to generate a tolyl acid, followed by a monochlorination step to produce the 3-chloromethyl benzoic acid. google.com However, the selectivity in both the oxidation and monochlorination steps can be poor, leading to a more complex production process and higher costs. google.com

Alternative approaches focus on the direct oxidation of benzyl chlorides. For instance, benzyl chlorides can be oxidized to the corresponding benzoic acids using 30% hydrogen peroxide with sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O) as a catalyst and a phase-transfer agent, eliminating the need for organic solvents. organic-chemistry.org Another method involves the photoirradiation of toluene derivatives with bromine in a benzotrifluoride-water medium, which proceeds through the formation of a benzylic radical and ultimately yields benzoic acid derivatives. organic-chemistry.org

Reduction to Benzyl Alcohol Derivatives

The reduction of the ester functional group in this compound to a primary alcohol yields benzyl alcohol derivatives. This transformation is a standard reaction in organic synthesis, typically accomplished using strong reducing agents.

Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for the reduction of esters to alcohols. doubtnut.com The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy (B1213986) group and a second hydride attack on the intermediate aldehyde, which is then quenched with a protic source to yield the primary alcohol. While sodium borohydride (NaBH₄) is a common reducing agent, it is generally not reactive enough to reduce esters. doubtnut.com

Catalytic hydrogenation can also be employed for this reduction. For example, methyl benzoate can be hydrogenated to benzyl alcohol using a Cu/ZnO/Al₂O₃ catalyst under high pressure and temperature (e.g., 7 MPa of H₂ at 433.2 K), achieving high conversion and selectivity. researchgate.net This method represents a chlorine-free and milder alternative to other synthetic routes. researchgate.net

Table 1: Comparison of Reducing Agents for the Conversion of Benzoate Esters to Benzyl Alcohols

ReagentConditionsEfficacyNotes
Lithium Aluminum Hydride (LiAlH₄)Ethereal solvent (e.g., THF, Et₂O), followed by aqueous workupHighStrong, unselective reagent capable of reducing many functional groups. doubtnut.com
Hydrogen (H₂) with Cu/ZnO/Al₂O₃ catalystHigh temperature and pressure (e.g., 433 K, 7 MPa)HighCatalytic method, suitable for industrial applications. researchgate.net
Sodium Borohydride (NaBH₄)Protic solvent (e.g., ethanol)Low / IneffectiveGenerally not strong enough to reduce esters. doubtnut.com

Radical Reactions

Free Radical Chlorination Mechanisms

Free radical chlorination is a key reaction for the synthesis of this compound from precursors like methyl p-toluate (B1214165). This reaction proceeds via a free-radical chain mechanism, which is typically initiated by UV light or a chemical radical initiator. google.comwikipedia.org The side-chain chlorination of aromatic compounds is a well-established industrial process. google.com

The mechanism consists of three primary stages:

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). This step requires energy, which can be supplied by UV radiation or by the decomposition of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). wikipedia.orgresearchgate.net

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of the toluene derivative, forming a resonance-stabilized benzyl radical and hydrogen chloride (HCl). This benzyl radical then reacts with another molecule of Cl₂, abstracting a chlorine atom to form the chloromethyl product and regenerating a chlorine radical, which continues the chain reaction. wikipedia.org

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two chlorine radicals, a chlorine radical and a benzyl radical, or two benzyl radicals. wikipedia.org

Studies on the chlorination of methyl 2-methylbenzoate (B1238997) have shown that different initiators can affect the reaction rate but not the distribution of chlorinated products. The reaction rates were observed to be in the order of UV > BPO > AIBN. researchgate.net Optimal conditions for this specific reaction were found to be 70°C with 1.1 moles of chlorine gas, yielding 65-67% of methyl 2-(chloromethyl) benzoate. researchgate.net

Table 2: Effect of Initiators on Free Radical Chlorination of Methyl 2-Methylbenzoate

InitiatorRelative Reaction RateProduct Distribution Effect
UV Light (315-400 nm)FastestNo significant effect
Benzoyl Peroxide (BPO)IntermediateNo significant effect
Azobisisobutyronitrile (AIBN)SlowestNo significant effect

Data sourced from a study on the chlorination of methyl 2-methylbenzoate. researchgate.net

Radical Trapping Experiments

Radical trapping is an experimental technique used to detect and identify transient free radical intermediates that are too short-lived to be observed directly. nih.gov This method is crucial for elucidating the mechanisms of radical reactions, such as the free radical chlorination that produces this compound.

The technique involves adding a "radical trap" to the reaction mixture. The trap is a molecule that readily reacts with the transient radical to form a stable, longer-lived radical adduct or a stable non-radical product that can be isolated and analyzed. nih.govwhiterose.ac.uk Electron Paramagnetic Resonance (EPR) spectroscopy is often used in conjunction with spin traps (a type of radical trap) to detect the resulting stable radical adduct.

A newer method of radical trapping involves using terminal alkenes with a nitroxide leaving group (e.g., allyl-TEMPO derivatives). nih.gov When a short-lived radical reacts with this trap, it displaces the stable nitroxide radical and forms a stable, non-radical product. This product can then be analyzed using sensitive techniques like mass spectrometry (MS), providing detailed structural information about the original transient radical. nih.gov Such methods could be applied to study the benzyl radicals formed during the chlorination of toluene derivatives, offering deeper mechanistic insights. whiterose.ac.uk

Photoinduced Dissociation of C-Cl Bonds for Radical Formation

The carbon-chlorine (C-Cl) bond in this compound can undergo homolytic cleavage upon exposure to ultraviolet (UV) radiation to generate a benzyl-type radical and a chlorine radical. This process, known as photoinduced dissociation or photolysis, is a fundamental reaction in photochemistry.

Studies on similar molecules, such as allyl chloride, have shown that excitation with UV light (e.g., at 193 nm) leads to the fission of the C-Cl bond as a primary reaction channel. researchgate.net This process can produce radicals with significant internal energy, potentially leading to secondary decomposition or isomerization reactions. researchgate.net

For this compound, the photolysis would result in the formation of a benzoylmethyl radical (C₆H₅COOCH₂•) and a chlorine radical (Cl•). The resulting benzyl-type radical is stabilized by resonance with the benzene (B151609) ring. This method of radical generation is a key step in many photochemical reactions and can be used to initiate subsequent radical-mediated transformations.

Mechanistic Elucidation via Computational and Experimental Studies

Understanding the intricate mechanisms of chemical reactions involving this compound requires a synergistic approach combining experimental techniques and computational modeling. nih.gov This dual strategy allows for the validation of theoretical models with real-world data, providing a comprehensive picture of reaction pathways, transition states, and intermediate species.

Experimental approaches for mechanistic elucidation include:

Kinetic Studies: Measuring reaction rates under various conditions (e.g., temperature, concentration, catalyst) to determine the rate law and activation parameters.

Spectroscopic Analysis: Techniques like NMR, IR, and Mass Spectrometry are used to identify reactants, products, and stable intermediates. For radical species, Electron Paramagnetic Resonance (EPR) spectroscopy is particularly valuable. nih.gov

Isotope Labeling: Using isotopically labeled reactants (e.g., with deuterium) to trace the path of specific atoms throughout a reaction, which can reveal bond-breaking and bond-forming steps.

Computational approaches complement these experiments by providing molecular-level insights that are often inaccessible through experimentation alone. princeton.edu Methods such as Density Functional Theory (DFT) and other quantum mechanics techniques can be used to:

Model Reaction Pathways: Calculate the potential energy surface of a reaction to identify the most likely mechanism. rsc.org

Characterize Transition States: Determine the geometry and energy of transition states, which are critical for understanding reaction kinetics.

Predict Reactivity: Simulate how changes in molecular structure will affect reactivity, guiding the design of new catalysts and reaction conditions. mdpi.com

Together, these combined computational and experimental studies are essential for building a robust understanding of the oxidation, reduction, and radical reactions of this compound. nih.govprinceton.edu

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

While specific Density Functional Theory (DFT) studies exclusively targeting the reaction pathways of this compound are not extensively documented in publicly available literature, DFT is a powerful tool for understanding the electronic structure and reactivity of related molecules. researchgate.net Quantum mechanical methods like DFT allow for the calculation of the energy and electronic structure of molecular systems in various spatial configurations, enabling the analysis of bond-breaking and bond-forming processes inherent in chemical reactions. spcmc.ac.in

For analogous benzylic systems, DFT calculations are instrumental in elucidating reaction mechanisms, such as nucleophilic substitution (SN1 and SN2). These calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The activation Gibbs free energy (ΔG‡) can be calculated, providing insight into the reaction kinetics. sumitomo-chem.co.jp

In the context of this compound, DFT could be employed to:

Model the transition states for SN1 and SN2 reactions, determining which pathway is energetically more favorable under different conditions.

Investigate the electronic influence of the ester group in the para or meta position on the stability of a potential benzylic carbocation intermediate in an SN1 mechanism.

Calculate the energies of reactants, intermediates, transition states, and products to construct a detailed reaction coordinate diagram.

A DFT study on the related compound, methyl benzoate, has provided insights into its optimized structure, electronic properties, and spectroscopic characteristics, which can serve as a foundation for modeling the more complex this compound system. researchgate.net

Kinetic Studies and Activation Parameters

Kinetic studies of the solvolysis of substituted benzyl chlorides provide valuable data for understanding the reactivity of this compound. The rate of solvolysis is highly dependent on the nature of the substituents on the aromatic ring. nih.gov For instance, in the solvolysis of various ring-substituted benzyl chlorides in 20% acetonitrile (B52724) in water, the first-order rate constant (ksolv) can vary significantly. nih.gov

The solvolysis of benzylic halides can proceed through either an SN1 mechanism, involving a carbocation intermediate, or an SN2 mechanism, involving a direct backside attack by the nucleophile. ucalgary.ca The preferred mechanism is influenced by the stability of the potential carbocation, the strength of the nucleophile, and the solvent polarity. vedantu.com Benzylic halides are capable of undergoing both SN1 and SN2 reactions. spcmc.ac.inlibretexts.org The formation of a resonance-stabilized benzylic carbocation favors the SN1 pathway. vedantu.com

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), offer deeper mechanistic insights. For the solvolysis of ethyl benzoate in aqueous methanol, it has been observed that with changes in solvent composition, an increase in the Gibbs free energy of activation (ΔG‡) is accompanied by a simultaneous decrease in ΔH‡ and ΔS‡, indicating that the reaction is driven by enthalpy and controlled by entropy. ikprress.org Similar studies on the solvolysis of isobutyl chloroformate at different temperatures have allowed for the determination of these activation parameters. nih.gov

Table 1: Activation Parameters for the Solvolysis of Isobutyl Chloroformate in Various Solvents at 40.0 °C

SolventΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
Ethanol18.5-20.6
Methanol19.3-14.3
80% Ethanol22.0-3.7
97% TFE16.0-28.9
70% TFE20.3-11.9

Data adapted from kinetic studies on isobutyl chloroformate solvolysis. nih.gov

These data from related compounds suggest that a kinetic study of this compound would likely reveal a significant influence of both the solvent and the position of the ester group on the reaction rate and mechanism.

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another. In the context of this compound, regioselectivity would be a key consideration if the aromatic ring were to have other substituents, influencing the position of further reactions like electrophilic aromatic substitution. For reactions involving the chloromethyl group itself, such as nucleophilic substitution, regioselectivity is less of a concern as the reaction occurs at a defined benzylic carbon.

Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical aspect of reactions at the benzylic carbon of this compound if it leads to the formation of a new chiral center. Nucleophilic substitution reactions on benzylic halides can proceed with stereochemical consequences. stackexchange.com

SN2 reactions on benzylic halides are expected to proceed with an inversion of configuration at the benzylic carbon, as the nucleophile attacks from the side opposite to the leaving group. stackexchange.com

SN1 reactions , which proceed through a planar carbocation intermediate, would be expected to result in a racemic mixture of products, as the nucleophile can attack from either face of the carbocation with equal probability.

The actual stereochemical outcome can be influenced by factors such as ion pairing and the specific solvent environment. For primary benzylic halides like this compound, the SN2 pathway is often favored, especially with strong nucleophiles in aprotic solvents. ucalgary.ca

Studies on the solvolysis of ring-substituted benzyl chlorides have investigated product selectivity, for example, by determining the ratio of reaction rates with different nucleophilic solvents (e.g., kMeOH/kTFE). nih.govnih.gov This selectivity can change dramatically with the electronic nature of the ring substituents, reflecting shifts in the transition state structure. nih.govnih.gov For electron-withdrawing substituents, which would be analogous to the effect of the benzoate group, an increase in product selectivity has been observed in some cases, consistent with a more SN2-like transition state. nih.gov

Role of Catalysts in Reaction Mechanisms

Catalysts can play a significant role in both the synthesis and subsequent reactions of this compound.

In the preparation of chloromethyl arenes, a common method is the Blanc chloromethylation , which involves the reaction of an aromatic ring with formaldehyde (B43269) and hydrogen chloride, typically catalyzed by a Lewis acid such as zinc chloride (ZnCl2). wikipedia.orglibretexts.org The catalyst activates the formaldehyde by protonating the carbonyl oxygen, making the carbon atom more electrophilic and susceptible to attack by the aromatic π-electrons. wikipedia.org For benzoic acid derivatives, which are deactivated towards electrophilic substitution, this reaction can be challenging. However, methods have been developed for the chloromethylation of deactivated systems, such as using paraformaldehyde and aluminum chloride, to produce meta-substituted products. google.com

Alternatively, the chlorination of the methyl group of a precursor like methyl p-toluate to form methyl p-chloromethylbenzoate can be achieved through a free-radical mechanism. This type of reaction is initiated by UV light or a chemical initiator like azobisisobutyronitrile (AIBN) or diisopropyl azodicarboxylate. google.com

In subsequent reactions of this compound, such as nucleophilic substitutions, phase-transfer catalysts can be employed. These catalysts facilitate the reaction between a water-soluble nucleophile and a substrate that is soluble in an organic solvent. researchgate.net For example, the reaction of aromatic hydrocarbons with paraformaldehyde and a catalytic system including zinc chloride, acetic acid, sulfuric acid, and a phase-transfer catalyst like PEG-800 in an aqueous medium can lead to chloromethylation in good yields. researchgate.net

The synthesis of a related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, utilizes pyridine (B92270) as a catalyst in the reaction between salicylic (B10762653) acid and 3-(chloromethyl)benzoyl chloride. nih.gov Pyridine activates the benzoyl chloride by forming a more reactive acylpyridinium ion. nih.govnih.gov

Applications of Chloromethyl Benzoate in Advanced Organic Synthesis

Precursor for Complex Molecule Construction

Chloromethyl benzoate (B1203000) is a versatile chemical compound that serves as a crucial intermediate and building block in the field of advanced organic synthesis. chemimpex.com Its unique structure, featuring a reactive chloromethyl group, facilitates the construction of more complex molecules. This reactivity allows for its wide application in the synthesis of a variety of valuable chemical products, from pharmaceuticals to specialty chemicals. chemimpex.com Researchers and industry professionals utilize its ability to introduce specific functional groups into various organic molecules, making it an essential component in drug discovery, polymer production, and the formulation of advanced chemical products. chemimpex.com

Building Block for Pharmaceuticals and Agrochemicals

Chloromethyl benzoate and its isomers are recognized as important organic fine chemicals and intermediates used in the synthesis of medicines and agricultural chemicals. chemimpex.comgoogle.com The compound's structure is particularly useful for developing complex molecules, making it a staple for researchers in drug discovery. chemimpex.com It serves as a key intermediate in the production of a range of fine chemicals, primarily due to the reactivity of the chloromethyl group which allows it to be incorporated into larger, more complex structures. chemimpex.com This utility makes it a valuable asset in the synthesis pathways for both the pharmaceutical and agrochemical industries.

Synthesis of Biologically Active Compounds

The reactivity of this compound makes it a preferred choice for chemists aiming to create innovative materials and biologically active molecules. chemimpex.com It is frequently employed as an intermediate in the synthesis of compounds that have specific biological targets, particularly those designed to interact with inflammatory pathways. smolecule.com The ability to use this compound to build upon existing molecular frameworks allows for the development of new compounds with potential therapeutic applications. chemimpex.com

Intermediate in the Synthesis of Antitumor Drug Intermediates (e.g., tert-Butyl 4-(chloromethyl)benzoate)

This compound derivatives are integral to the synthesis of intermediates for antitumor drugs. google.com A key example is tert-butyl 4-(chloromethyl)benzoate, which is classified as an intermediate for pesticides and pharmaceuticals, specifically in the context of antitumor drug development. google.combgbchem.com

The synthesis of tert-butyl 4-(chloromethyl)benzoate can be achieved through a multi-step process. One method involves the chlorination of 4-methylbenzoic acid to produce 4-chloromethyl benzoic acid. This intermediate is then reacted with thionyl chloride and subsequently with potassium tert-butoxide to yield the final product, tert-butyl 4-(chloromethyl)benzoate. google.com

Synthesis of tert-Butyl 4-(chloromethyl)benzoate google.com
StepReactantsReagents/ConditionsProduct
1. Chlorination4-methylbenzoic acid, organic solventChlorine gas, 0-10°C, spotlight irradiation4-chloromethyl benzoic acid
2. Esterification4-chloromethyl benzoic acid1. Thionyl chloride, -10 to 10°C 2. Potassium tert-butoxide, stirringtert-Butyl 4-(chloromethyl)benzoate

Synthesis of Salicylic (B10762653) Acid Derivatives with Enhanced Pharmacological Properties (e.g., 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid)

A significant application of this compound derivatives is in the synthesis of novel salicylic acid (SA) derivatives intended as potential alternatives to acetylsalicylic acid (ASA). nih.govacs.orgresearchgate.net One such compound, 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid, has been developed and studied for its anti-inflammatory and analgesic properties. nih.govacs.orgukwms.ac.id

The synthesis is achieved by reacting a precursor, 3-(chloromethyl)benzoyl chloride, with salicylic acid. acs.orgukwms.ac.id This reaction can be performed efficiently using microwave irradiation in the presence of a pyridine (B92270) catalyst, or through a heat-induced reflux method. acs.orgukwms.ac.id The resulting compound, 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid, has shown promise as an anti-inflammatory agent and may offer advantages over traditional nonsteroidal anti-inflammatory drugs. nih.govinabj.org A similar derivative, 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, has also been synthesized from 4-chloromethyl benzoyl chloride and salicylic acid and is noted for its analgesic potential. nih.gov

Synthesis of 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid nih.gov
Reactant 1Reactant 2Catalyst/SolventConditionsProduct
Salicylic acid (1.8 mmol)4-chloromethyl benzoyl chloride (7.2 mmol)Pyridine, Acetone (B3395972)Microwave irradiation (5 min)2-((4-(chloromethyl)benzoyl)oxy)benzoic acid

These novel derivatives are being investigated for their potential to provide the therapeutic benefits of salicylic acid with a reduced risk of side effects. ukwms.ac.id

Synthesis of Vasodilators (e.g., Taprostene)

While specific research detailing the direct use of this compound in the synthesis of Taprostene was not identified in the provided search results, related structures are employed in creating compounds with vasodilator activity. For instance, the synthesis of 2-fluoromethylbenzopyran derivatives, which act as potassium channel openers, results in compounds with potent smooth muscle relaxant and vasorelaxant properties. nih.gov Vasodilators are crucial therapeutic agents for conditions such as high blood pressure and angina pectoris. google.com

Preparation of Other Specialty Chemicals (e.g., Dyes, Pigments)

In addition to its role in pharmaceuticals, this compound is employed in the production of various specialty chemicals, including polymers and resins. chemimpex.com Its derivatives, such as tert-butyl 4-(chloromethyl)benzoate, are categorized as intermediates used in the synthesis of dyes and pigments. bgbchem.com The organic dyes and pigments industry relies on the conversion of organic chemicals into more complex intermediates and final colorant products. epa.gov The inclusion of this compound-derived intermediates in this sector highlights the compound's versatility and broad applicability in industrial organic synthesis. chemimpex.combgbchem.com

Polymer Chemistry and Material Science

This compound serves as a versatile building block in polymer chemistry and material science, enabling the synthesis of specialized polymers with tailored properties and facilitating the modification of existing materials. Its reactive chloromethyl group provides a convenient handle for various chemical transformations, leading to materials with enhanced performance characteristics.

Synthesis of Specialty Polymers with Enhanced Thermal Stability and Chemical Resistance

The incorporation of the benzoate moiety and the reactive chloromethyl group from this compound derivatives into polymer structures can significantly enhance their thermal stability and chemical resistance. For instance, polymers containing bulky side groups, such as those derived from 4-chloromethyl styrene (B11656), have been shown to exhibit increased glass transition temperatures (Tg). sid.irasianpubs.orgasianpubs.orgresearchgate.netresearchgate.net The introduction of rigid aromatic structures and the potential for cross-linking reactions contribute to a more robust polymer network that can withstand higher temperatures and harsh chemical environments.

Research has demonstrated that the modification of polymers with sterically hindered groups, such as tris(trimethylsilyl)methyl (trisyl) groups, via reaction with the chloromethyl functionality, leads to a notable increase in the glass transition temperature. sid.ir This is attributed to the increased rigidity of the macromolecular chains. sid.ir Similarly, the incorporation of carbazolyl moieties into polymers derived from 4-chloromethyl styrene results in materials with high thermal stability. researchgate.net

The following table summarizes the effect of incorporating specific functional groups on the glass transition temperature of polymers derived from 4-chloromethyl styrene:

Polymer SystemFunctional GroupResulting Glass Transition Temperature (Tg)Reference
Polystyrene-co-chloromethylstyreneTris(trimethylsilyl)methylIncreased Tg sid.ir
Poly(4-chloromethyl styrene) CopolymersPhthalimide and Amino GroupsHigh Tg (140-150 °C and 120-130 °C, respectively) asianpubs.orgasianpubs.org
4-Chloromethyl Styrene PolymersCarbazolyl MoietiesHigh Tg researchgate.net

Cross-Linking Agent in Polymer Modification

The reactive nature of the chloromethyl group in this compound and related compounds makes it a valuable cross-linking agent in polymer modification. arcorepoxy.comdntb.gov.uamedcraveonline.comresearchgate.net Cross-linking is a process that involves the formation of covalent or ionic bonds between polymer chains, resulting in a three-dimensional network structure. medcraveonline.com This structural change imparts several desirable properties to the polymer, including enhanced mechanical strength, thermal stability, and chemical resistance. medcraveonline.com

Chloromethylated polymers, such as poly(4-vinylbenzyl chloride), can be cross-linked to create materials with high magnetization and specific functionalities for applications like molecular separation. nih.gov The chloromethyl groups serve as reactive sites for introducing cross-links or for further functionalization before or after the cross-linking process. The degree of cross-linking can be controlled to tailor the final properties of the material. medcraveonline.com

The process of cross-linking can be initiated through various methods, including chemical reactions with cross-linking agents or through irradiation. arcorepoxy.com The choice of cross-linking agent and the reaction conditions play a crucial role in determining the final properties of the modified polymer. medcraveonline.com

Surface Functionalization of Carbon Nanotubes with Polyvinyl Benzoate Derivatives

This compound derivatives are instrumental in the surface functionalization of carbon nanotubes (CNTs), a process that enhances their dispersibility and interfacial adhesion within polymer composites. mdpi.comsemanticscholar.orgresearchgate.netresearchgate.net A novel method involves the use of polyvinyl 4-(chloromethyl)benzoate, which can be synthesized by the esterification of polyvinyl alcohol (PVA) with 4-(chloromethyl)benzoyl chloride. mdpi.com

In this approach, the polyvinyl 4-(chloromethyl)benzoate and multi-walled carbon nanotubes (MWCNTs) are mixed and irradiated with ultraviolet (UV) light. mdpi.com This process leads to the scission of the C-Cl bonds in the chloromethyl groups, generating benzyl-type radicals. mdpi.com These highly reactive radicals then attack the sidewalls of the MWCNTs, forming covalent bonds and effectively grafting the polymer onto the nanotube surface. mdpi.com

The successful functionalization has been confirmed by various analytical techniques, including X-ray photoelectron spectroscopy (XPS) and Raman spectroscopy. mdpi.com This method of photoinduced functionalization provides a mild and efficient route to create polymer/CNT hybrid materials with improved properties for various technological applications. mdpi.com

Catalysis and Ligand Synthesis

The utility of this compound extends into the realms of catalysis and the synthesis of specialized ligands for transition metal-catalyzed reactions. Its chemical structure provides a platform for creating molecules that can influence the activity and selectivity of catalytic processes.

Role in Catalytic Reactions

While direct catalytic applications of this compound itself are not extensively documented, its derivatives, particularly benzoates, have been shown to act as photosensitizing catalysts. nih.govuni-regensburg.de For instance, certain benzoate esters can facilitate visible light-powered direct fluorination of unactivated C(sp3)–H bonds. nih.gov These reactions are significant in medicinal and agrochemical research for the late-stage functionalization of complex molecules. nih.gov

Furthermore, the chloromethyl group is a key functional handle in the synthesis of chloromethylated aromatic compounds, which are important intermediates in various catalytic processes. researchgate.net The chloromethylation of aromatic compounds can be achieved using phase transfer catalysis, providing an efficient route to these versatile building blocks. researchgate.net

Synthesis of Ligands for Transition Metal Catalysis (e.g., N-heterocyclic carbene (NHC) ligands)

A significant application of chloromethyl-containing compounds lies in the synthesis of N-heterocyclic carbene (NHC) ligands. beilstein-journals.orgnih.govbeilstein-journals.orgscripps.edu NHCs have become a crucial class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tunability. scripps.edu They form stable complexes with a wide range of transition metals, leading to highly active and selective catalysts for various organic transformations, including olefin metathesis and cross-coupling reactions. beilstein-journals.orgnih.gov

The synthesis of the imidazolium (B1220033) salt precursors to NHC ligands often involves the use of a C1 building block to form the C2 position of the heterocyclic ring. beilstein-journals.orgnih.gov While chloromethyl ethyl ether has been traditionally used, other reagents that can be conceptually derived from this compound's reactive moiety are also employed. beilstein-journals.orgnih.gov The general strategy involves the reaction of a diamine with a suitable C1 source to construct the imidazolium or imidazolinium ring. beilstein-journals.orgnih.gov The resulting azolium salt can then be deprotonated to generate the free NHC, which can be coordinated to a metal center. nih.gov

The following table lists some common NHC precursors whose synthesis relies on principles related to the reactivity of chloromethyl groups:

NHC PrecursorFull NameAcronym
1,3-Dimesitylimidazolium chloride1,3-Bis(2,4,6-trimethylphenyl)imidazolium chlorideIMes·HCl
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride1,3-Bis(2,6-diisopropylphenyl)imidazolium chlorideIPr·HCl or IDip·HCl
1,3-Dimesitylimidazolinium chloride1,3-Bis(2,4,6-trimethylphenyl)imidazolidinium chlorideSIMes·HCl
1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride1,3-Bis(2,6-diisopropylphenyl)imidazolidinium chlorideSIPr·HCl or SIDip·HCl

Biochemical Research

The utility of this compound in biochemical research primarily stems from its application as a reagent in the synthesis of specialized molecules that can be used to study biological processes. Its reactive chloromethyl group is particularly useful for introducing a benzoyloxymethyl moiety onto other molecules, a strategy that has been explored in the development of sophisticated biochemical tools.

Development of Biochemical Probes for Enzyme Activity and Cellular Processes

In the realm of biochemical research, there is a continuous demand for probes that can sensitively and selectively detect the activity of specific enzymes or visualize cellular processes in real-time. One strategy in the design of such probes is the concept of "caged" or "protected" signaling molecules. In this approach, a molecule with a detectable signal, such as a fluorophore, is chemically modified to be inactive or "caged." This cage can be designed to be removed by a specific enzyme, thereby releasing the active signaling molecule and generating a detectable signal that is directly proportional to the enzyme's activity.

This compound can be employed as a reagent in the synthesis of such caged compounds. For instance, the hydroxyl group of a fluorescent molecule can be reacted with this compound to form a benzoyloxymethyl ether. This modification can quench or alter the fluorescence of the parent molecule. The resulting non-fluorescent or less-fluorescent probe can then be introduced into a biological system. If an enzyme capable of hydrolyzing the benzoate ester is present, it will cleave the benzoyloxymethyl group, regenerating the original fluorescent molecule and producing a measurable fluorescent signal. This "turn-on" fluorescence provides a direct readout of the enzyme's activity.

While the general principle is well-established in the design of fluorescent probes, specific and detailed research findings on the use of this compound for the synthesis of probes for particular enzymes are an area of ongoing investigation. The success of this approach depends on several factors, including the specificity of the enzymatic cleavage and the photophysical properties of the uncaged fluorophore.

Flavor and Fragrance Industry Exploration

The flavor and fragrance industry relies on a vast palette of chemical compounds to create the scents and tastes found in a wide variety of consumer products. Esters are a particularly important class of compounds in this industry, as many of them possess pleasant fruity and floral aromas.

While this compound itself is not typically used directly as a flavor or fragrance ingredient, its chemical reactivity makes it a potential precursor for the synthesis of various benzoate esters that may have desirable olfactory properties. The synthesis of esters for the fragrance industry is a significant area of organic synthesis, with established methods like the Fischer-Speier esterification being widely used.

The utility of this compound in this context lies in its ability to act as an alkylating agent to introduce the benzoyloxymethyl group onto a fragrance alcohol. For example, a phenol (B47542) or an alcohol with a desirable scent profile could be reacted with this compound in a Williamson ether synthesis-type reaction to produce a new, more complex fragrance molecule. The resulting benzoyloxymethyl ether would have a different scent profile and volatility compared to the parent alcohol, potentially leading to novel and interesting fragrance notes.

Derivatives and Analogues of Chloromethyl Benzoate

Structural Modifications and Their Synthetic Routes

The derivatives and analogues discussed herein are structurally distinct from chloromethyl benzoate (B1203000) due to the varied placement and nature of their functional groups. These modifications significantly influence their chemical properties and synthetic routes.

Methyl 3-(chloromethyl)benzoate (B8533320)

Structural Modifications: Methyl 3-(chloromethyl)benzoate is a derivative of benzoic acid characterized by a methyl ester group (-COOCH₃) and a chloromethyl group (-CH₂Cl) attached to the benzene (B151609) ring at the meta (1 and 3) positions. This arrangement distinguishes it from its ortho and para isomers.

Synthetic Routes: A common synthetic pathway to Methyl 3-(chloromethyl)benzoate begins with m-toluic acid. The process involves two main steps:

Esterification: m-Toluic acid is reacted with methanol (B129727) to form methyl m-toluate.

Chlorination: The methyl m-toluate then undergoes a chlorination reaction, where a chlorine atom is introduced to the methyl group on the benzene ring, yielding methyl 3-(chloromethyl)benzoate.

Another described method involves a three-step synthesis starting from benzoic acid. This process includes the formation of benzoyl chloride, followed by esterification with methanol to produce methyl benzoate, and finally, a reaction with methylene (B1212753) chloride to yield the final product.

Starting MaterialReagentsProduct
m-Toluic Acid1. Methanol 2. ChlorineMethyl 3-(chloromethyl)benzoate
Benzoic Acid1. Thionyl chloride 2. Methanol 3. Methylene chlorideMethyl 3-(chloromethyl)benzoate

Methyl 4-(chloromethyl)benzoate

Structural Modifications: Also known as methyl p-(chloromethyl)benzoate, this compound is an isomer of the 3-(chloromethyl) derivative. It features a methyl ester group and a chloromethyl group attached to the benzene ring at the para (1 and 4) positions.

Synthetic Routes: The synthesis of Methyl 4-(chloromethyl)benzoate is typically achieved through the side-chain chlorination of methyl p-toluate (B1214165). This reaction is carried out by introducing chlorine gas to methyl p-toluate, which is obtained from the esterification of p-toluic acid with methanol. The reaction is often initiated by UV light or a chemical catalyst. Unreacted methyl p-toluate can be recovered through distillation.

Starting MaterialReagentsProduct
p-Toluic Acid1. Methanol 2. Chlorine, UV light/catalystMethyl 4-(chloromethyl)benzoate

2-(Chloromethyl)benzoic Acid

Structural Modifications: This compound, also referred to as α-chloro-o-toluic acid, has a carboxylic acid group (-COOH) and a chloromethyl group (-CH₂Cl) at the ortho (1 and 2) positions of the benzene ring.

Synthetic Routes: The preparation of 2-(Chloromethyl)benzoic acid can be accomplished by the chlorination of o-toluic acid. This process is conducted in a suitable suspension agent under exposure to light at elevated temperatures.

Starting MaterialReagentsProduct
o-Toluic AcidChlorine, light2-(Chloromethyl)benzoic acid

tert-Butyl 4-(chloromethyl)benzoate

Structural Modifications: This derivative is characterized by a tert-butyl ester group (-COOC(CH₃)₃) and a chloromethyl group at the para (1 and 4) positions on the benzene ring. The bulky tert-butyl group is a significant structural feature.

Synthetic Routes: A common method for synthesizing tert-Butyl 4-(chloromethyl)benzoate starts with 4-chloromethylbenzoic acid. The process involves reacting 4-chloromethylbenzoic acid with thionyl chloride to form the acyl chloride, which is then treated with potassium tert-butoxide to introduce the tert-butyl ester group.

Starting MaterialReagentsProduct
4-Chloromethylbenzoic Acid1. Thionyl chloride 2. Potassium tert-butoxidetert-Butyl 4-(chloromethyl)benzoate

2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid

Structural Modifications: This is a more complex derivative where salicylic (B10762653) acid is esterified with 3-(chloromethyl)benzoyl chloride. The resulting structure links the two aromatic rings through an ester bond, with the chloromethyl group located on the benzoyl moiety at the meta position.

Synthetic Routes: The synthesis of this compound is achieved by reacting 3-(chloromethyl)benzoyl chloride with salicylic acid. nih.gov The reaction is typically carried out in a solvent such as acetone (B3395972) with a pyridine (B92270) catalyst. nih.gov Microwave irradiation can be used to facilitate the reaction. nih.gov The mechanism involves the pyridine attacking the acyl chloride, making it more electrophilic for the subsequent attack by the phenolic hydroxyl group of salicylic acid. acs.org

Starting MaterialReagentsProduct
3-(Chloromethyl)benzoyl chloride, Salicylic acidAcetone, Pyridine, Microwave irradiation2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid

2-((4-(Chloromethyl)benzoyl)oxy)benzoic acid

Structural Modifications: Structurally similar to its 3-chloro isomer, this compound is an ester of salicylic acid and 4-(chloromethyl)benzoyl chloride. The key difference is the para position of the chloromethyl group on the benzoyl ring.

Synthetic Routes: The synthesis mirrors that of the 3-chloro analogue, involving the reaction of 4-chloromethyl benzoyl chloride with salicylic acid. nih.gov The reaction is facilitated by mixing the reactants in an Erlenmeyer flask, often with the addition of pyridine and acetone, followed by microwave irradiation to yield the final product. nih.gov

Starting MaterialReagentsProduct
4-Chloromethylbenzoyl chloride, Salicylic acidAcetone, Pyridine, Microwave irradiation2-((4-(Chloromethyl)benzoyl)oxy)benzoic acid

Advanced Characterization Techniques in Research

Spectroscopic Methods (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopy is a cornerstone in the characterization of chloromethyl benzoate (B1203000), providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For chloromethyl benzoate, ¹H NMR spectroscopy is used to identify the different types of protons and their connectivity. The aromatic protons on the benzene (B151609) ring and the methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) would appear as distinct signals. ¹³C NMR spectroscopy complements this by identifying each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the benzene ring, and the carbon of the chloromethyl group. While specific spectral data for this compound (CAS 5335-05-7) is not widely published, data for its isomer, methyl 3-(chloromethyl)benzoate (B8533320), illustrates the type of information obtained. rsc.org

Table 1: NMR Spectral Data for Methyl 3-(chloromethyl)benzoate

TechniqueSolventChemical Shift (δ ppm)
¹H NMRCDCl₃8.05 (s, 1H), 7.98 (d, J= 7.8 Hz, 1H), 7.60–7.55 (m, 1H), 7.43 (t, J= 7.7 Hz, 1H), 4.60 (s, 2H), 3.91 (s, 3H)
¹³C NMRCDCl₃166.60, 137.93, 133.07, 130.74, 129.73, 129.60, 128.96, 52.31, 45.59

Infrared (IR) Spectroscopy is employed to identify the functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands, including a strong stretching vibration for the carbonyl group (C=O) of the ester, stretches for the C-O bond, vibrations corresponding to the aromatic ring (C=C and C-H bonds), and a stretch for the C-Cl bond. This technique is crucial for confirming the presence of the key ester and chloromethyl functionalities. aston.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The benzoate portion of the molecule acts as a chromophore. A closely related compound, ethyl 4-(chloromethyl)benzoate, has a maximum absorption wavelength (λmax) at 270 nm, which is characteristic of the electronic transitions within the benzoyl system. mdpi.com UV-Vis spectroscopy can be used to quantify the concentration of this compound in solutions.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₈H₇ClO₂), the mass spectrum would show a molecular ion peak (M⁺) at m/z 170, along with an isotope peak at m/z 172 (M+2) with approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom. Key fragmentation pathways would likely include the loss of the chloromethyl radical and the formation of the stable benzoyl cation (m/z 105). Gas Chromatography-Mass Spectrometry (GC-MS) is a common configuration for analyzing such compounds. nih.gov

Chromatographic Techniques (e.g., GC, HPLC)

Chromatographic methods are indispensable for separating this compound from reaction mixtures and assessing its purity.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the column's stationary phase. The technique is frequently used to monitor the progress of reactions that synthesize or consume this compound and to determine the purity of the final product. rsc.org

High-Performance Liquid Chromatography (HPLC) is another vital technique for the analysis and purification of this compound. Reverse-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. For isomers such as methyl 4-(chloromethyl)benzoate, typical mobile phases consist of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure good peak shape. sielc.comsielc.com This method is scalable and can be used for preparative separation to isolate impurities. sielc.comsielc.com A patent for prodrug synthesis describes using reverse-phase HPLC with a mobile phase gradient of acetonitrile/water containing 0.1% TFA for purification of products derived from this compound. google.com

Table 2: Typical HPLC Conditions for Analysis of this compound Isomers

ParameterConditionReference
ColumnNewcrom R1 (Reverse Phase) sielc.comsielc.com
Mobile PhaseAcetonitrile (MeCN), Water, and Phosphoric Acid sielc.comsielc.com
ApplicationPurity analysis, preparative separation sielc.comsielc.com

X-ray Diffraction Studies

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, chlorine) in a sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula, C₈H₇ClO₂. This comparison is essential for confirming the empirical formula of the synthesized compound and serves as a critical check of its purity.

Table 3: Theoretical Elemental Composition of this compound (C₈H₇ClO₂)

ElementSymbolAtomic MassCountTotal MassMass Percent (%)
CarbonC12.011896.08856.32%
HydrogenH1.00877.0564.14%
ChlorineCl35.453135.45320.78%
OxygenO15.999231.99818.76%
Total 170.595 100.00%

For example, in the characterization of the related compound t-butyl 4-chloromethyl benzoate (C₁₂H₁₅ClO₂), the calculated values were C, 63.58%; H, 6.67%, which compared well with the experimentally found values of C, 63.74%; H, 6.96%. koreascience.kr A similar level of agreement would be expected for pure this compound.

Compound Index

Q & A

Basic: What safety protocols are essential when handling chloromethyl benzoate in laboratory settings?

This compound, like many alkylating agents, requires stringent safety measures due to its potential reactivity and toxicity. Key protocols include:

  • Containment : Use fume hoods with adequate ventilation to minimize inhalation risks .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Storage : Store in sealed, corrosion-resistant containers (e.g., glass or PTFE) in cool, dry environments away from ignition sources .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste.

Basic: How should experimental procedures involving this compound be designed for reproducibility?

Adhere to guidelines for reporting synthetic methods, as outlined by journals like the Beilstein Journal of Organic Chemistry:

  • Detailed Documentation : Specify reaction conditions (temperature, solvent, molar ratios) and purification techniques (e.g., column chromatography, recrystallization).
  • Characterization Data : Include NMR (¹H/¹³C), IR, and mass spectrometry data for novel compounds. For known derivatives, cite literature references for comparison .
  • Supporting Information : Provide raw spectral data and chromatograms in supplementary files to enable peer validation .

Advanced: How can conflicting mechanistic data in this compound reactions be resolved?

This compound participates in both SN1 and SN2 pathways depending on solvent polarity and leaving-group stability. To resolve contradictions:

  • Kinetic Studies : Compare reaction rates under varying conditions (e.g., polar protic vs. aprotic solvents).
  • Isotopic Labeling : Use <sup>18</sup>O or deuterated analogs to track nucleophilic attack sites .
  • Computational Modeling : Apply DFT calculations to assess transition-state geometries and energy barriers .

Advanced: What strategies optimize the synthesis of substituted this compound derivatives for anti-cancer studies?

Evidence from thiosemicarbazide synthesis (e.g., compounds 5a–5i) highlights:

  • Stepwise Functionalization : React this compound with hydrazine hydrate in methanol to form hydrazonates, followed by thiocyanate coupling .

  • Condition Optimization :

    ParameterOptimal RangeImpact on Yield
    Temperature60–70°CMaximizes coupling efficiency
    SolventAnhydrous methanolReduces hydrolysis side reactions
    CatalystNone requiredAvoids byproduct formation
  • Spectral Validation : Confirm product identity via HRMS and <sup>1</sup>H NMR peak shifts (e.g., hydrazone NH at δ 8.5–9.0 ppm) .

Advanced: How can researchers address discrepancies in spectroscopic data for this compound derivatives?

Common issues include peak splitting due to rotamers or impurities:

  • Dynamic NMR : Perform variable-temperature NMR to distinguish conformational isomers (e.g., tert-butyl 4-(chloromethyl)benzoate rotamers) .
  • High-Resolution Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.
  • Cross-Validation : Compare experimental data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

Advanced: What methodologies validate the purity of this compound in catalytic applications?

  • Chromatographic Analysis : Employ HPLC with UV detection (λ = 254 nm) and a C18 column; retention time should match standards.
  • Elemental Analysis : Verify C/H/N ratios within ±0.3% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and detect solvent residues .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.